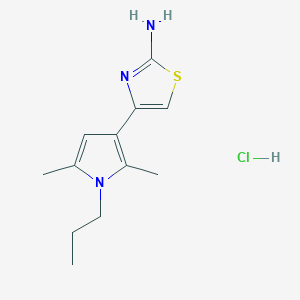

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride

Description

Propriétés

IUPAC Name |

4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S.ClH/c1-4-5-15-8(2)6-10(9(15)3)11-7-16-12(13)14-11;/h6-7H,4-5H2,1-3H3,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLBKOGTMIRWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C2=CSC(=N2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049732-72-0 | |

| Record name | 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Alkylation: The pyrrole ring is then alkylated using 1-bromopropane to introduce the propyl group at the nitrogen atom.

Thiazole Ring Formation: The thiazole ring is formed by reacting the alkylated pyrrole with thiourea and an α-haloketone under acidic conditions.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: N-oxides of the pyrrole or thiazole rings.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound's structure suggests potential applications in drug development due to the following properties:

Antimicrobial Activity

Research indicates that derivatives containing thiazole and pyrrole moieties often exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Compounds with similar structures have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the thiazole ring can enhance antibacterial efficacy.

- Case Study : In vitro studies demonstrated that compounds structurally related to 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride showed promising results against resistant strains like MRSA and VRE with minimal inhibitory concentrations comparable to established antibiotics .

Anticancer Potential

The anticancer properties of this compound have been explored in various cell lines:

- Cell Lines Tested : Studies have evaluated its cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines.

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest. Further research is needed to elucidate specific pathways involved .

Synthetic Applications

The synthesis of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can be achieved through various chemical reactions:

- Starting Materials : The synthesis typically begins with readily available pyrrole derivatives and thiazole precursors.

- Reactions : Key reactions include cyclization and substitution reactions that yield the desired thiazole-pyrrole hybrid structure .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the applications of this compound:

Mécanisme D'action

The mechanism of action of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs lie in the substituents on the pyrrole ring and the thiazole core. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The target compound’s propyl group increases logP compared to the trimethyl analog (C₁₀H₁₄ClN₃S), favoring membrane permeability .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky hydrophobic groups (e.g., 4-methoxyphenyl in CAS 733030-58-5) may reduce it .

- Stability : Fluorinated analogs (e.g., CAS 1156039-78-9) exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .

Activité Biologique

4-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure

The compound is characterized by the following structural formula:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings from various research studies regarding its biological activity against different cancer cell lines.

The biological activity of 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride appears to be mediated through several mechanisms:

- Apoptosis Induction : The compound has been shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling in cancer cells. This is evidenced by elevated levels of caspase 9 following treatment .

- Cell Cycle Arrest : Studies indicate that treatment with this thiazole derivative results in significant cell cycle arrest at the G2/M phase in HepG2 cells, which contributes to its anticancer effects .

- Selective Cytotoxicity : The compound exhibits a higher selectivity for cancer cells over normal cells, as demonstrated in studies comparing its effects on MCF-7 and Vero cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : A series of in vitro assays assessed the cytotoxicity against various cancer cell lines including MCF-7 and HepG2. Results indicated a significant reduction in cell viability with IC50 values ranging from 5.36 µM to 10.10 µM depending on the cell line tested .

- In Vivo Studies : Preliminary in vivo studies involving tumor-bearing mice demonstrated that the compound effectively targets sarcoma cells, showcasing its potential for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, including condensation of substituted pyrrole precursors with thiazole intermediates. For example, analogous pyrazole-thiazole hybrids are synthesized via refluxing precursors in ethanol followed by recrystallization (DMF/EtOH mixtures) to achieve purity >95% . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and assess yield/purity via HPLC or NMR . Computational reaction path searches (e.g., quantum chemical calculations) may predict optimal conditions before lab validation .

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., pyrrole methyl groups at 2,5-positions; propyl chain integration).

- HPLC-MS to verify molecular weight ([M+H]+ expected at ~282.8 g/mol for C₁₂H₁₈ClN₃S) and detect impurities.

- X-ray crystallography (if crystalline) to resolve bond angles/planarity of the thiazole-pyrrole system .

- Elemental analysis to validate stoichiometry (±0.3% tolerance) .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 4–8) for biological assays. Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using UV-Vis or LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., IC₅₀ variability across assays)?

- Methodological Answer : Variability may stem from differences in:

- Cellular models (e.g., primary vs. immortalized cells). Validate using ≥2 cell lines with orthogonal assays (e.g., fluorescence-based vs. luminescence ATP detection).

- Compound handling (e.g., DMSO stock hydration; light sensitivity). Include vehicle controls and stability-checked batches .

- Receptor binding kinetics . Use SPR (surface plasmon resonance) to measure binding affinity (KD) and compare with functional assays .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic assays : Perform time-dependent inhibition studies (pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding.

- Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with active sites (e.g., hydrogen bonding with thiazole amine; hydrophobic contacts with pyrrole substituents) .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for binding .

Q. How can researchers design experiments to probe the compound’s selectivity across structurally related targets (e.g., kinase isoforms)?

- Methodological Answer :

- Panel screening : Test against a diverse kinase panel (e.g., 100+ kinases at 1 µM) to identify off-target effects. Use Z’-factor >0.5 assays for reliability .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., isopropyl vs. propyl on pyrrole) to correlate structure-selectivity .

- Thermal shift assays : Monitor target protein melting temperature (Tm) shifts upon compound binding to infer selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.